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molecular formula C16H22O4 B1670439 Dibutyl terephthalate CAS No. 1962-75-0

Dibutyl terephthalate

Cat. No. B1670439
M. Wt: 278.34 g/mol
InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N
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Patent
US05078907

Procedure details

This compound was prepared by the procedure described for diethyl terephthalate. Typical reagent levels were as follows: terephthaloyl chloride (40.6 g, 0.20 mole), 1-butanol (29.6g, 0.40 mole), and 100 ml of toluene. Product yield was 75% and was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH2:15][CH3:16])(=[O:13])[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[C:17](Cl)(=O)[C:18]1C=CC(C(Cl)=O)=CC=1.[CH2:29](O)[CH2:30]CC>C1(C)C=CC=CC=1>[C:6]([O:8][CH2:9][CH2:10][CH2:29][CH3:30])(=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([C:1]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC
Step Two
Name
Quantity
40.6 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCCCC)C=C1)(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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